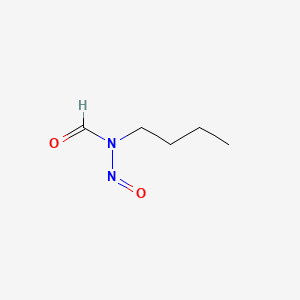
N-Butyl-N-nitrosoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-nitrosoformamide is a chemical compound belonging to the class of nitrosamides. It is characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential carcinogenic properties .
Preparation Methods
N-Butyl-N-nitrosoformamide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions .
Chemical Reactions Analysis
N-Butyl-N-nitrosoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include tert-butyl nitrite and nitrosonium ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Butyl-N-nitrosoformamide has several scientific research applications:
Chemistry: It is used in the synthesis of various nitroso compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrosation.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-nitrosoformamide involves the formation of reactive electrophilic species. These species can alkylate nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects . The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various chemical transformations.
Comparison with Similar Compounds
N-Butyl-N-nitrosoformamide can be compared with other nitrosamides, such as N-nitrosoureas and N-nitrosoguanidines. These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For example, N-nitrosoureas are commonly used in cancer treatment due to their ability to cross-link DNA .
Similar compounds include:
- N-nitrosoureas
- N-nitrosoguanidines
- N-nitrosocarbamates
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Properties
CAS No. |
14300-10-8 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-butyl-N-nitrosoformamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4-7(5-8)6-9/h5H,2-4H2,1H3 |
InChI Key |
LYTFOMMQXICLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















